molecular formula C14H27NaO5S B568310 SODIUM NEW HOUTTUYFONATE CAS No. 112714-99-5

SODIUM NEW HOUTTUYFONATE

Cat. No.: B568310
CAS No.: 112714-99-5
M. Wt: 330.42 g/mol
InChI Key: WEFFNAOSGJCISM-UHFFFAOYSA-M
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Description

Dodecanoyl acetal sodium sulfite is a chemical compound known for its antimicrobial properties. It is a derivative of sodium houttuyfonate, which is commonly used in traditional Chinese medicine. The compound is characterized by its surfactant-like structure, having both hydrophobic and hydrophilic regions, making it effective in interacting with various biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecanoyl acetal sodium sulfite is synthesized by the addition of sodium bisulfite to dodecanoyl acetal. The reaction typically involves the use of a solvent such as ethanol or water, and the reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of dodecanoyl acetal sodium sulfite involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dodecanoyl acetal sodium sulfite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecanoyl acetal sodium sulfite involves its interaction with biological molecules. The compound’s surfactant-like structure allows it to bind to hydrophobic regions of proteins and enzymes, disrupting their function. This interaction can inhibit the activity of enzymes such as angiotensin I-converting enzyme (ACE) and renin, making it effective in controlling blood pressure and other physiological processes .

Comparison with Similar Compounds

  • Hexanoyl Acetal Sodium Sulfite
  • Octanoyl Acetal Sodium Sulfite
  • Decanoyl Acetal Sodium Sulfite
  • Tetradecanoyl Acetal Sodium Sulfite

Comparison: Dodecanoyl acetal sodium sulfite is unique due to its specific chain length, which affects its binding affinity and bioactivity. Compared to shorter-chain analogs like hexanoyl acetal sodium sulfite, dodecanoyl acetal sodium sulfite has a higher binding affinity for certain proteins and enzymes, making it more effective in certain applications. Its longer chain length also enhances its surfactant properties, making it more suitable for industrial applications .

Properties

IUPAC Name

sodium;1-hydroxy-3-oxotetradecane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)20(17,18)19;/h14,16H,2-12H2,1H3,(H,17,18,19);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFFNAOSGJCISM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112714-99-5
Record name 1-Hydroxy-3-oxo-1-tetradecanesulfonic acid monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112714995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM LAUROYL-.ALPHA.-HYDROXYETHYL SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFE9Y6YM5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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